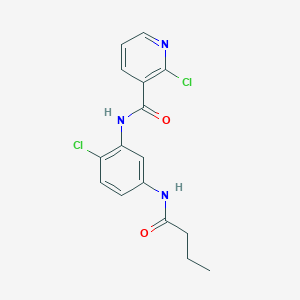![molecular formula C28H27NO6 B258219 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of oxazine derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound has shown antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one in lab experiments is its potential as an anticancer agent. This compound has been shown to have significant antitumor activity and can induce apoptosis in cancer cells. Additionally, this compound has shown antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
However, one of the limitations of using this compound in lab experiments is its synthesis method. The one-pot three-component reaction used to synthesize this compound is time-consuming and requires several hours of reflux. Additionally, the purification process using column chromatography can be challenging and time-consuming.
Direcciones Futuras
There are several future directions for the research and development of 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one. One of the significant future directions is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to understand the mechanism of action of this compound fully.
Another future direction is the development of this compound as a potential therapeutic agent for the treatment of cancer, fungal, and bacterial infections. Studies have shown promising results in preclinical trials, and further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Conclusion
In conclusion, 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has shown promising results in various scientific research studies, including its potential as an anticancer agent and its antifungal and antibacterial properties. However, further studies are needed to understand the mechanism of action of this compound fully and evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has been reported in several studies. One of the most commonly used methods is the one-pot three-component reaction of 2-hydroxy-1,4-naphthoquinone, 2,4-dimethoxybenzaldehyde, and 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has shown promising results in various scientific research studies. One of the significant applications of this compound is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has shown antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
Propiedades
Nombre del producto |
3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one |
|---|---|
Fórmula molecular |
C28H27NO6 |
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
3-[(2,4-dimethoxyphenyl)methyl]-6-(4-methoxyphenyl)-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C28H27NO6/c1-17-27-20(15-29(16-34-27)14-19-7-10-22(32-3)12-25(19)33-4)11-24-23(13-26(30)35-28(17)24)18-5-8-21(31-2)9-6-18/h5-13H,14-16H2,1-4H3 |
Clave InChI |
VXJHJYXJJNOIOQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC3=C1OCN(C3)CC4=C(C=C(C=C4)OC)OC)C(=CC(=O)O2)C5=CC=C(C=C5)OC |
SMILES canónico |
CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=C(C=C4)OC)CN(CO2)CC5=C(C=C(C=C5)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)




![5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258154.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B258156.png)
![5-[1-(3-chlorophenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258158.png)
![4-{5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B258159.png)
![5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B258160.png)
![2-(4-Methoxyphenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258162.png)